2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate
Description
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a synthetic organic compound featuring a quinoline core substituted with a 4-bromophenyl group at position 2 and a methyl group at position 6. The carboxylate ester moiety at position 4 is linked to a 2-(4-nitrophenyl)-2-oxoethyl group. The compound’s molecular formula is C₂₅H₁₇BrN₂O₅, with a molecular weight of approximately 521.3 g/mol (calculated from ).
Properties
Molecular Formula |
C25H17BrN2O5 |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrN2O5/c1-15-3-2-4-20-21(13-22(27-24(15)20)16-5-9-18(26)10-6-16)25(30)33-14-23(29)17-7-11-19(12-8-17)28(31)32/h2-13H,14H2,1H3 |
InChI Key |
MZXJDCVRPMNXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of Substituents: The nitrophenyl and bromophenyl groups are introduced through electrophilic aromatic substitution reactions. For example, nitration of the quinoline derivative can be achieved using concentrated nitric acid, while bromination can be done using bromine in the presence of a catalyst.
Esterification: The final step involves the esterification of the quinoline derivative with 2-oxoethyl groups, typically using reagents like oxalyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antithrombotic Activity
Recent studies have highlighted the efficacy of derivatives of this compound in mitigating thrombosis. For instance, a study on 4-(2-(4-nitrophenyl)-2-oxoethyl)-1-(thietane-3-yl)-1H-1,2,4-triazole-4-th bromide , a related compound, demonstrated its ability to reduce thrombus size and restore normal platelet aggregation in rat models of inferior vena cava thrombosis. This indicates that modifications of the original compound can lead to significant antithrombotic effects, suggesting potential applications in treating vascular diseases .
Antidepressant Properties
The same study also explored the antidepressant potential of thietane-containing derivatives. The dual action of these compounds—acting both as antidepressants and antithrombotic agents—highlights their versatility in treating conditions that involve both mood disorders and thrombotic events. This multimodal approach could enhance therapeutic outcomes in patients with acute cerebrovascular accidents .
Synthesis and Derivative Development
The synthesis of various derivatives has been documented, showcasing the versatility of the core structure. For example, researchers have synthesized multiple enantiomers with varying yields and enantiomeric excesses through asymmetric synthesis methods. These derivatives exhibit different biological activities and potencies, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or proteins essential for bacterial growth or cancer cell proliferation. The nitrophenyl and bromophenyl groups can interact with the active sites of these enzymes, disrupting their function.
Materials Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it an effective component in electronic devices.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Hydrogen-Bonding and Crystallization Behavior
The target compound exhibits weak intermolecular C–H···O hydrogen bonds involving the carbonyl and nitro groups, forming dimeric structures with an R₂²(10) graph-set motif (Figure 1). This motif is conserved in analogs like 2-(4-bromophenyl)-2-oxoethyl 2-aminobenzoate and 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate, suggesting a preference for dimerization in solution or solid states . However, substituents like methoxy () disrupt this pattern due to reduced electrophilicity of the carbonyl oxygen, leading to less ordered crystalline networks .
Biological Activity
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate is a synthetic compound belonging to the quinoline family. Quinoline derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate can be described as follows:
- Molecular Formula : C25H17BrN2O5
- CAS Number : 354773-01-6
- Linear Formula : C25H17BrN2O5
The compound features a quinoline core substituted with a nitrophenyl group and a bromophenyl group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds similar to 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Caspase activation |
| MCF-7 (Breast) | 20 | Apoptosis induction |
| A549 (Lung) | 18 | Cell cycle arrest |
Antibacterial Activity
The antibacterial activity of this compound has also been investigated. In vitro studies revealed that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
Quinoline derivatives have been recognized for their antiviral properties. Preliminary data suggest that 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate may inhibit viral replication in vitro. The compound was found to interfere with viral entry into host cells and inhibit viral polymerase activity.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on a series of quinoline derivatives, including the compound , demonstrated its efficacy against multidrug-resistant cancer cell lines. The results indicated that the compound could overcome resistance mechanisms typically observed in chemotherapy . -
Case Study on Antibacterial Efficacy :
In a clinical setting, derivatives similar to this compound were tested against clinical isolates of antibiotic-resistant bacteria. The findings suggested that these compounds could serve as potential alternatives to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
